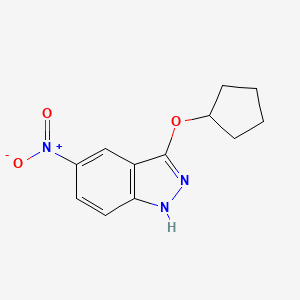

3-(Cyclopentyloxy)-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

3-cyclopentyloxy-5-nitro-1H-indazole |

InChI |

InChI=1S/C12H13N3O3/c16-15(17)8-5-6-11-10(7-8)12(14-13-11)18-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14) |

InChI Key |

RJDDYSRELVKRDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Computational and Theoretical Studies on 3 Cyclopentyloxy 5 Nitro 1h Indazole and Indazole Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to understand the relationship between the chemical structures of compounds and their biological activities. jocpr.comej-chem.org For indazole analogues, QSAR studies have been instrumental in designing and optimizing compounds for various therapeutic targets by predicting their biological activity and identifying key structural features that influence efficacy. longdom.orgresearchgate.net

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for indazole analogues has been a significant area of research, aiming to guide the synthesis of new derivatives with enhanced biological profiles, such as anticancer and antimicrobial activities. longdom.orgresearchgate.net These models are built by correlating the molecular descriptors (physicochemical properties) of a series of indazole compounds with their experimentally determined biological activities. utm.my Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) models have been developed to provide insights into the structure-activity relationships of this class of compounds. researchgate.netgrowingscience.com

Various statistical techniques are employed to generate these models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and k-Nearest Neighbor (kNN) methods. researchgate.netgrowingscience.com The robustness and predictive power of these models are rigorously validated using statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the external validation predictive value (pred_r²). researchgate.net

For instance, a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors for anticancer potential generated a 2D-QSAR model with a high correlation coefficient (r²) of 0.9512. researchgate.net The model also showed good internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively, indicating its high predictive accuracy. longdom.orgresearchgate.net Similarly, a 3D-QSAR model for the same series of compounds, developed using the SWF kNN approach, exhibited a high internal cross-validation regression coefficient (q²) of 0.9132. researchgate.netgrowingscience.com These statistically significant models serve as reliable tools for predicting the biological activity of newly designed, untested indazole compounds. growingscience.com

| Model Type | Statistical Method | Target | r² | q² | pred_r² | Reference |

|---|---|---|---|---|---|---|

| 2D-QSAR | MLR | TTK Inhibitors | 0.9512 | 0.8998 | 0.8661 | longdom.orgresearchgate.net |

| 3D-QSAR | SWF kNN | TTK Inhibitors | - | 0.9132 | - | longdom.orgresearchgate.net |

| 3D-QSAR | Field and Gaussian-based | HIF-1α Inhibitors | - | - | - | nih.gov |

Identification of Key Structural Attributes Influencing Biological Efficacy

A primary goal of QSAR modeling is to identify the specific molecular features that govern the biological activity of a compound series. jocpr.com For indazole analogues, these studies have revealed several critical structural attributes that can be modulated to enhance their therapeutic efficacy.

Steric and Electronic Properties: 3D-QSAR studies, through the generation of contour maps, have highlighted the importance of steric and electrostatic fields. nih.gov For example, in the development of indazole derivatives as anticancer agents, steric descriptors were found to be crucial factors governing their activity. longdom.org The contour maps can indicate regions where bulky substituents are favored or disfavored, and where electropositive or electronegative groups would enhance binding to the biological target. nih.gov

Hydrophobicity: Hydrophobic interactions often play a significant role in the binding of a ligand to its receptor. QSAR studies on indazole derivatives have shown that descriptors related to hydrophilicity and hydrophobicity are important for their biological activity. researchgate.net The optimization of these properties is crucial for improving not only the potency but also the pharmacokinetic profile of the drug candidates.

Specific Substitutions: The nature and position of substituents on the indazole ring are critical determinants of biological activity. mdpi.comnih.gov

Position 3: Studies on indazole estrogens as selective beta-estrogen receptor ligands indicated that the substitution at the 3rd position of the indazole nucleus is decisive for selectivity. nih.gov The introduction of a polar group at this position was suggested to be beneficial for beta-estrogenic receptor selectivity. nih.gov In another study on indazole-3-carboxamides as CRAC channel blockers, the specific regiochemistry of the amide linker at the C3 position was found to be critical for activity. nih.gov

Positions 4 and 6: For 1H-indazole derivatives acting as IDO1 inhibitors, structure-activity relationship (SAR) analysis revealed that substituent groups at both the 4-position and 6-position played a crucial role in inhibition. mdpi.com

Electron-withdrawing/donating groups: The electronic nature of the substituents can significantly impact activity. For instance, in a study of hexahydroindazoles as antimicrobial agents, compounds substituted with an electron-withdrawing group at position-3 were found to be more active. researchgate.net

These insights derived from QSAR models provide a rational framework for medicinal chemists to design new indazole analogues with improved potency and selectivity. longdom.orgnih.gov

| Structural Attribute | Influence on Biological Activity | Example Target/Activity | Reference |

|---|---|---|---|

| Steric Factors | Governs anticancer activity; size and shape of substituents are critical. | TTK Inhibitors | longdom.org |

| Electrostatic Properties | Influences binding to target; distribution of charge is important. | HIF-1α Inhibitors | nih.gov |

| Hydrophobicity/Hydrophilicity | Impacts both target binding and pharmacokinetic properties. | Neuraminidase Inhibitors | researchgate.net |

| Substitution at Position 3 | Decisive for receptor selectivity; polarity of the group is important. | Beta-Estrogen Receptor Ligands | nih.gov |

| Substitutions at Positions 4 & 6 | Crucial for enzyme inhibition. | IDO1 Inhibitors | mdpi.com |

Structure Activity Relationship Sar of 3 Cyclopentyloxy 5 Nitro 1h Indazole and Substituted Indazole Scaffolds

Contribution of the 3-Cyclopentyloxy Substituent to Biological Activity Profiles

The substituent at the C3 position of the indazole ring plays a pivotal role in defining the molecule's interaction with biological targets. While specific data on the 3-cyclopentyloxy group is limited, analysis of related 3-alkoxy derivatives provides significant insight. Research into 3-alkoxy-5-nitroindazole derivatives has highlighted their potential as antiprotozoal agents. nih.govresearchgate.net

The cyclopentyloxy group is a moderately bulky and lipophilic moiety. Its contribution to the biological activity profile can be attributed to several factors:

Steric Influence : The size and shape of the cyclopentyloxy group can influence the molecule's ability to fit into the binding pocket of a target enzyme or receptor. This steric bulk can either enhance binding by occupying a specific hydrophobic pocket or hinder it if the pocket is too small.

Conformational Rigidity : Compared to a linear alkoxy chain, the cyclic nature of the pentyloxy group imparts a degree of conformational rigidity. This can lock the molecule into a bioactive conformation, leading to higher affinity for its target.

In studies on 3-alkoxy-1-benzyl-5-nitroindazole derivatives, the alkoxy group was found to be important for potent antileishmanial activity. researchgate.net The replacement of a simple hydroxyl group with an alkoxy substituent can modulate the electronic properties of the indazole ring and provide an additional point of interaction with the biological target.

Role of the 5-Nitro Group in Modulating Indazole Derivative Activity

The 5-nitro group is a powerful electron-withdrawing group and a key pharmacophore in a wide range of antimicrobial and anticancer agents. researchgate.net Its presence on the indazole scaffold is crucial for several biological activities, particularly against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease. nih.govmdpi.com

The primary mechanism by which the 5-nitro group exerts its effect is through bioreduction. In the low-oxygen environment of certain parasites or tumor cells, the nitro group can be reduced by nitroreductase enzymes to form highly reactive nitroso and hydroxylamine (B1172632) intermediates, and ultimately, free radicals like the nitro anion radical. mdpi.com These reactive species induce significant oxidative stress, leading to damage of cellular macromolecules such as DNA, lipids, and proteins, culminating in cell death. mdpi.com

Studies have consistently demonstrated that the 5-nitroindazole (B105863) scaffold is a promising template for developing novel antichagasic compounds. nih.gov Derivatives bearing this moiety have shown outstanding activity against various strains of T. cruzi. nih.gov The importance of the nitro group is underscored by the fact that its removal or relocation often leads to a significant loss of activity.

| Compound Scaffold | Key Structural Feature | Observed Biological Activity | Postulated Mechanism of Action | Reference |

|---|---|---|---|---|

| 5-Nitro-2-picolyl-indazolin-3-one | 5-Nitro group | Potent trypanocidal activity against T. cruzi | Induction of reactive oxygen species (ROS) via nitroreductase activation | mdpi.com |

| 1-substituted 2-benzyl-5-nitroindazolinones | 5-Nitro group | Significant reduction in parasitemia in T. cruzi infected mice | Bioreduction leading to parasiticidal effects | nih.gov |

| 3-Alkoxy-1-benzyl-5-nitroindazoles | 5-Nitro group in combination with 3-alkoxy group | Remarkable in vitro results against Leishmania species | Likely involves nitro-group mediated oxidative stress | researchgate.net |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide | 5-Nitro group | Antifungal and antioxidant potential | Not fully elucidated, but nitro group is a key feature | researchgate.net |

Influence of Substituents at N1, C4, and C6 Positions on Functional Efficacy

While the C3 and C5 positions are critical, modifications at other positions of the indazole ring, such as N1, C4, and C6, also significantly impact functional efficacy and allow for the fine-tuning of activity, selectivity, and pharmacokinetic properties.

N1 Position : The N1 position of the indazole ring is a common site for substitution. Alkylation or arylation at this position can profoundly affect the molecule's properties. For instance, in a series of histone deacetylase inhibitors, various substituents at the N1 position of (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides were explored to optimize activity. rsc.org Substitutions at N1 can influence the molecule's orientation in a binding site and can be used to introduce functionalities that form additional hydrogen bonds or hydrophobic interactions. In some series of antichagasic compounds, substitutions at the N1 position were found to be critical for potent activity against intracellular forms of T. cruzi. nih.gov

C4 and C6 Positions : The benzene (B151609) portion of the indazole scaffold provides further opportunities for modification. SAR analysis of certain 1H-indazole derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors suggested that substituent groups at both the C4 and C6 positions played a crucial role in the inhibitory activity. nih.gov These positions are solvent-exposed in many enzyme binding pockets, allowing for the introduction of a variety of groups to enhance potency or improve physicochemical properties like solubility. For example, introducing a halogen or a small alkyl group at these positions can modulate the electronic distribution of the aromatic system and affect binding affinity.

Positional Isomerism and Tautomerism Effects on SAR

Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govresearchgate.net This tautomerism has profound implications for the synthesis, reactivity, and biological properties of indazole derivatives, as the position of the nitrogen-bound hydrogen or substituent dictates the geometry and hydrogen-bonding capabilities of the molecule. nih.gov

Alkylation of an unsubstituted indazole can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant synthetic challenge. beilstein-journals.org The biological activity of these regioisomers can be dramatically different. The distinct spatial arrangement of substituents in N1- versus N2-substituted indazoles means they will present different pharmacophoric features to a biological target.

Positional isomerism of substituents on the ring also critically affects activity. A compelling example comes from indazole-3-carboxamides developed as calcium-release activated calcium (CRAC) channel blockers. nih.gov SAR studies revealed that the specific regiochemistry of the amide linker was essential for activity. The indazole-3-carboxamide derivative 12d was a potent inhibitor, whereas its reverse amide isomer 9c was completely inactive. nih.gov This demonstrates that the precise orientation and connectivity of functional groups, not just their presence, is paramount for biological function.

Rational Design Principles Derived from SAR for Indazole Derivatives

The accumulated SAR data for various indazole series has enabled the application of rational design principles to develop new derivatives with improved potency, selectivity, and drug-like properties. nih.govrsc.org

Key design principles include:

Scaffold Hopping and Core Refinement : The indazole ring is often used as a "hinge-binder" in kinase inhibitors, forming crucial hydrogen bonds with the protein backbone. nih.gov Rational design often involves retaining the core indazole scaffold while modifying peripheral substituents to optimize interactions with other parts of the binding site.

Structure-Based Design and Molecular Docking : Computational techniques are frequently employed to visualize how indazole derivatives bind to their targets. nih.govnih.gov Molecular docking allows researchers to predict the binding orientation and affinity of novel designs, helping to prioritize which compounds to synthesize. This approach has been used to rationalize the SAR of indazole-based diarylurea derivatives as anticancer agents and to design potent FLT3 inhibitors where the indazole moiety interacts with key cysteine residues. nih.govnih.gov

Fragment-Based Drug Design (FBDD) : This approach involves identifying small molecular fragments that bind to a target and then growing or merging them to create a more potent lead compound. The indazole nucleus itself can be considered a key fragment, which is then elaborated upon. This strategy has been used to discover novel 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov

Modulation of Physicochemical Properties : SAR studies guide the modification of substituents to improve properties like solubility, metabolic stability, and cell permeability. For example, substituents can be added at positions like C4 or C6 to block sites of metabolism or to introduce polar groups that enhance solubility without disrupting key binding interactions.

By systematically applying these principles, medicinal chemists can move beyond trial-and-error screening and rationally design novel indazole derivatives tailored for specific biological targets.

Investigation of Molecular Mechanisms of Action for Indazole Derivatives with Relevance to 3 Cyclopentyloxy 5 Nitro 1h Indazole

Kinase Inhibition Mechanisms

Protein kinases are a large family of enzymes that play critical roles in cell signaling, growth, and differentiation by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. Indazole derivatives have emerged as a versatile class of kinase inhibitors, targeting both tyrosine kinases and serine/threonine kinases.

Receptor and non-receptor tyrosine kinases are crucial components of signaling pathways that regulate cellular proliferation, survival, migration, and angiogenesis. The indazole core has been successfully utilized to develop potent inhibitors for several important tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR): Indazole-based covalent inhibitors of EGFR have been developed. These compounds typically feature a reactive group, such as an acrylamide moiety, which forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR. This irreversible inhibition is effective against both wild-type and mutant forms of the kinase, such as the L858R/T790M mutant, which is associated with resistance to first-generation EGFR inhibitors. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): The indazole scaffold has been identified as a key pharmacophore for the inhibition of FGFR kinases. nih.gov Fragment-led de novo design and subsequent optimization have led to the discovery of potent FGFR1-3 inhibitors. nih.gov For instance, certain N-(1H-indazol-3-yl)benzamide derivatives have demonstrated excellent inhibitory activity against FGFR1. acs.org Structure-activity relationship (SAR) studies have shown that substitutions on the indazole ring and the phenyl ring are critical for potency and selectivity. acs.orgresearchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a major target in cancer therapy. Numerous indazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. researchgate.netnih.govdrugtargetreview.com Pazopanib and Axitinib are examples of FDA-approved multi-targeted tyrosine kinase inhibitors that feature an indazole core and exhibit potent VEGFR inhibition. drugtargetreview.com Research has shown that specific substitution patterns on the indazole ring can lead to highly potent and selective VEGFR-2 inhibitors. researchgate.net

ALK, c-Met, and ROS1: Indazole derivatives have shown activity against other significant tyrosine kinases. Entrectinib, a 3-aminoindazole derivative, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 (ROS1), and pan-Tropomyosin Receptor Kinases (pan-TRKs). nih.gov Furthermore, other indazole-containing compounds have been identified as inhibitors of c-Met. nih.gov

Tyrosine Threonine Kinase (TTK): The mitotic kinase TTK (also known as Mps1) is essential for the spindle assembly checkpoint. Novel 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been identified as potent and orally bioavailable TTK inhibitors, demonstrating tumor growth inhibition in preclinical models. nih.govresearchgate.net

| Compound/Derivative Type | Target Kinase | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Indazole-based Covalent Inhibitor (35a) | EGFR (L858R/T790M) | 462 nM nih.gov |

| N-(6-(3-methoxyphenyl)-1H-indazol-3-yl)-4-(4-ethylpiperazin-1-yl)benzamide (9u) | FGFR1 | 3.3 nM acs.org |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (1) | FGFR1 | 100 nM researchgate.net |

| Indazole Derivative (Compound 30) | VEGFR-2 | 1.24 nM researchgate.net |

| Entrectinib | ALK | Data not specified |

| 3-(4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl)-1H-indazole-5-carboxamide | TTK | < 10 nM nih.gov |

Indazole derivatives also effectively inhibit serine/threonine kinases, which are involved in diverse cellular processes including cell cycle progression, apoptosis, and signal transduction.

Pim Kinases (Pim-1, Pim-2, Pim-3): The Pim kinases are a family of proto-oncogenes implicated in cell survival and proliferation. Several classes of indazole derivatives, including 3-(pyrazin-2-yl)-1H-indazoles and pyrrolo[2,3-g]indazoles, have been developed as potent pan-Pim kinase inhibitors, with some compounds exhibiting nanomolar potency. nih.govnih.gov

Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones and N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been discovered as highly potent and selective PLK4 inhibitors. nih.govacs.orgnih.govnih.govresearchgate.net For example, the compound K22 showed an IC₅₀ of 0.1 nM against PLK4. nih.govacs.org

| Compound/Derivative Type | Target Kinase | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| 3-(Pyrazin-2-yl)-1H-indazole derivative (S-60e) | Pim-1 | 0.4 nM nih.gov |

| 3-(Pyrazin-2-yl)-1H-indazole derivative (S-60e) | Pim-2 | 1.1 nM nih.gov |

| 3-(Pyrazin-2-yl)-1H-indazole derivative (S-60e) | Pim-3 | 0.5 nM nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) | PLK4 | 0.1 nM nih.govacs.org |

| (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivative (62b) | PLK4 | 0.029 µM nih.gov |

Enzyme Inhibition Beyond Kinases

The therapeutic potential of indazole derivatives extends beyond kinase inhibition to other critical enzyme families involved in pathophysiology.

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. By depleting tryptophan and generating immunosuppressive metabolites, IDO1 allows tumors to evade the immune system. The indazole scaffold has been explored for the development of IDO1 inhibitors. otavachemicals.comnih.gov For instance, N′-hydroxyindazolecarboximidamides have been synthesized and shown to inhibit IDO1, suggesting that the indazole structure can serve as a novel template for inhibitors targeting this key immunomodulatory enzyme. otavachemicals.com

| Compound/Derivative Type | Assay Type | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | Antiproliferative (HCT116 cells) | 14.3 µM nih.gov |

| N'-hydroxyindazolecarboximidamide (8a) | Tryptophan Depletion | Data not specified otavachemicals.com |

COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. A series of novel (aza)indazole derivatives have been developed as highly selective and potent COX-2 inhibitors. nih.govnih.gov For example, compound 16 in one study exhibited an IC₅₀ of 0.409 µM for COX-2 with excellent selectivity over COX-1. nih.govnih.gov

| Compound/Derivative Type | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Sulfonylamide indazole derivative (16) | COX-2 | 0.409 µM nih.govnih.gov |

| 2,3-diphenyl-2H-indazole derivatives (154-157) | COX-2 | 36-50% inhibition at 10 µM medchemexpress.com |

Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. Allosteric activators of GK are being investigated as a treatment for type 2 diabetes. A novel class of 1,4-disubstituted indazole derivatives has been identified as potent glucokinase activators. medchemexpress.com These compounds have demonstrated efficacy in oral glucose tolerance tests, with some showing promising pharmacokinetic properties. researchgate.netmedchemexpress.com

Leishmania Trypanothione Reductase Enzyme Inhibition

The trypanothione redox system is essential for the survival of trypanosomatid parasites, such as Leishmania, as it protects them from oxidative damage. nih.gov This pathway is absent in mammals, making its key enzymes attractive targets for the development of new antiparasitic drugs. mdpi.commdpi.com Trypanothione reductase (TryR), a central enzyme in this system, has been a primary focus for inhibitor design. nih.govmdpi.com

While many classes of compounds have been explored as TryR inhibitors, research has also extended to related enzymes in the pathway. For instance, the indazole compound DDD86243 was found to inhibit Trypanothione Synthetase (TryS), another crucial enzyme in trypanothione metabolism. mdpi.com In studies on Trypanosoma brucei, the addition of this indazole derivative led to a decrease in intracellular trypanothione levels, confirming an on-target action. mdpi.com The inhibition of enzymes within this critical pathway disrupts the parasite's ability to manage oxidative stress, representing a viable mechanism for antileishmanial activity. nih.govnih.gov

DNA Gyrase B Inhibition

Bacterial DNA gyrase is a clinically validated and well-established target for antibacterial agents. acs.orgnih.govnih.gov This enzyme controls the topological state of DNA and consists of two subunits: GyrA, which manages DNA breakage and reunion, and GyrB, which contains the ATP-binding site. acs.org Indazole derivatives have emerged as a novel and potent class of inhibitors targeting the GyrB subunit. acs.orgnih.govresearchgate.net

The development of these inhibitors was guided by structure-based drug design, evolving from a pyrazolopyridone hit through scaffold hopping to an indazole core to improve cellular penetration. acs.orgnih.govresearchgate.net This optimization led to the discovery of indazole derivatives with excellent enzymatic and antibacterial activity against significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, and various Streptococcus and Enterococcus species. acs.orgnih.gov Selected compounds from this class have demonstrated favorable pharmacokinetic properties and good efficacy in animal infection models. acs.orgnih.gov

Table 1: Activity of an Exemplary Indazole Derivative Against Bacterial Pathogens

| Pathogen | MIC (μg/mL) |

|---|---|

| S. aureus (MRSA) | 0.12 |

| S. pneumoniae | ≤0.06 |

| E. faecalis | 0.25 |

| E. faecium | 0.12 |

Data derived from studies on novel indazole-based GyrB inhibitors.

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases (HDACs) are key enzymes in epigenetic regulation and have been explored as anticancer targets for over two decades. nih.gov Among the different isoforms, HDAC6 is unique due to its primary cytoplasmic localization and its role in deacetylating non-histone proteins like α-tubulin, which is involved in cell motility and protein homeostasis. nih.govunica.it This makes selective HDAC6 inhibition an attractive strategy for cancer therapy, potentially avoiding the off-target effects associated with pan-HDAC inhibitors. nih.gov

Researchers have successfully designed and synthesized indazole-based compounds as potent and selective HDAC6 inhibitors. nih.gov In one study, strategic modifications to the molecule's zinc-binding group (ZBG) were explored to enhance pharmacokinetic properties. nih.gov

Compound 5j , featuring a hydroxamic acid ZBG, emerged as a highly potent and selective HDAC6 inhibitor. nih.gov

Compound 12 , a derivative synthesized with an ethyl hydrazide ZBG, was designed to address the low oral bioavailability of hydroxamic acid-based inhibitors and showed significant improvement. nih.gov

This research highlights the potential of the indazole scaffold to create orally bioavailable and selective HDAC6 inhibitors for clinical development. nih.gov

Table 2: Profile of Indazole-Based HDAC6 Inhibitors

| Compound | HDAC6 IC50 (nM) | HCT116 GI50 (µM) | Oral Bioavailability (%) |

|---|---|---|---|

| 5j | 1.8 ± 0.3 | 3.1 ± 0.6 | 1.2 |

| 12 | Not specified | Not specified | 53 |

Data from a study on the design and synthesis of indazole-based HDAC6 inhibitors. nih.gov

Receptor-Mediated Signaling Pathways

Glucagon Receptor Antagonism

The glucagon receptor (GCGR), a G protein-coupled receptor (GPCR), plays a critical role in glucose homeostasis by promoting hepatic glucose production. researchgate.netjuniperpublishers.com In type 2 diabetes, elevated glucagon levels contribute to hyperglycemia, making GCGR antagonism a promising therapeutic strategy. researchgate.netjuniperpublishers.com

A novel series of indazole and indole derivatives has been discovered to act as potent glucagon receptor antagonists. researchgate.netnih.govsigmaaldrich.cn These compounds were developed through scaffold hopping from earlier leads such as MK-0893 and LY-2409021. nih.gov Structure-activity relationship (SAR) studies and subsequent optimization led to the identification of indazole-based antagonists with excellent potency and favorable pharmacokinetic profiles in preclinical species, including low clearance, long half-life, and good oral bioavailability. researchgate.netnih.govnih.gov For instance, compound 13K, an indazole-based β-alanine derivative, significantly inhibited the glucagon-mediated blood glucose increase in a dog glucagon challenge test when administered orally. nih.gov

G Protein-Coupled Receptor (GPR120/GPR40) Agonism

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a therapeutic target for metabolic disorders like type 2 diabetes and obesity. acs.orgnih.govnih.gov GPR120 is activated by long-chain fatty acids and is involved in various physiological processes, including the secretion of glucagon-like peptide-1 (GLP-1), which promotes insulin secretion. nih.govendocrine-abstracts.org

An indazole-6-phenylcyclopropylcarboxylic acid series was identified as a class of GPR120 agonists. acs.orgnih.gov Through SAR studies, researchers optimized the potency of these compounds for GPR120. acs.org A key finding was the identification of a specific (S,S)-cyclopropylcarboxylic acid motif that conferred selectivity for GPR120 over the related GPR40 receptor. acs.orgnih.gov Certain compounds in this series demonstrated good oral exposure and were shown to be active in oral glucose tolerance studies, with the effect confirmed to be GPR120-mediated by using GPR120 null mice. acs.orgnih.gov

Selective Estrogen Receptor Degradation (SERDs) Pathways

Endocrine therapies are a cornerstone for treating estrogen receptor-alpha positive (ERα+) breast cancer. nih.govacs.org However, resistance to these therapies is a major clinical challenge. Selective Estrogen Receptor Degraders (SERDs) offer an alternative mechanism by not only antagonizing but also promoting the degradation of the ERα protein. nih.gov

Indazole derivatives have been successfully developed as a novel class of orally bioavailable SERDs. nih.govacs.orgbohrium.com In one approach, a tricyclic indazole core was used to replace a phenol group in a tetrahydroisoquinoline scaffold. nih.govacs.org This modification successfully eliminated a signal for a reactive metabolite while maintaining the desired ERα degrader-antagonist profile. nih.govacs.org Further optimization of these tricyclic indazoles led to compounds with enhanced chemical stability and demonstrated activity in breast cancer xenograft models. acs.org In another line of research, thieno[2,3-e]indazole derivatives were developed, leading to a candidate that showed potent ERα degradation, superior pharmacokinetic properties, and robust antitumor efficacy. nih.govacs.org

Nitric Oxide Synthase (NOS) Inhibition (e.g., Neuronal NOS, based on 7-nitroindazole analogs)

Indazole derivatives, particularly nitroindazoles, have been identified as potent inhibitors of nitric oxide synthase (NOS), the enzyme responsible for synthesizing the signaling molecule nitric oxide (NO). The compound 7-nitroindazole (7-NI) is a well-characterized and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS). nih.govdovepress.com This selectivity is not based on a higher binding affinity for nNOS over other isoforms like endothelial NOS (eNOS) or inducible NOS (iNOS), but rather on its preferential uptake into neurons. youtube.com Once inside the neuron, it can inhibit the resident NOS isoform, which is predominantly nNOS. youtube.com

The mechanism of inhibition involves competition with both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (BH4). nih.gov Structural studies on the catalytic domain of eNOS complexed with 3-bromo-7-nitroindazole, an analog of 7-NI, provide detailed insight into the inhibitory action. The binding of the nitroindazole derivative to the substrate-binding site induces a conformational change in the enzyme. nih.gov Specifically, a key glutamate residue is repositioned, which in turn perturbs a heme propionate group. This disruption eliminates the critical interaction between the heme group and the tetrahydrobiopterin cofactor, leading to the inactivation of the enzyme. nih.gov This molecular mechanism, elucidated for 7-nitroindazole analogs, is highly relevant for understanding the potential biological activity of 3-(Cyclopentyloxy)-5-nitro-1H-indazole, given their shared nitroindazole core structure. The inhibition of nNOS by such compounds has been shown to reduce delayed neuronal damage in models of forebrain ischemia and to have neuroprotective effects in models of stroke and Parkinson's disease. nih.govjneurosci.org

Cellular and Subcellular Modulations

A significant mechanism of action for various indazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov This process is often mediated through the activation of the caspase signaling cascade. nih.gov Studies have demonstrated that treatment with certain indazole-based compounds leads to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7. nih.govrsc.orgresearchgate.net Activated caspase-3 subsequently cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govresearchgate.net

The apoptotic signaling induced by indazole derivatives is also tightly regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govresearchgate.net Research has shown that treatment with bioactive indazole compounds can shift the balance in favor of apoptosis by altering the expression levels of these proteins. rsc.orgresearchgate.netmdpi.com Specifically, a dose-dependent downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax have been observed in cancer cells treated with certain indazole derivatives. nih.govrsc.orgresearchgate.netmdpi.com This change in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the subsequent activation of the apoptotic cascade. rsc.org

Table 1: Effect of Indazole Derivative 2f on Apoptosis-Related Proteins in 4T1 Breast Cancer Cells Data extracted from studies on indazole derivatives.

| Protein | Effect of Treatment with Compound 2f | Role in Apoptosis |

| Cleaved Caspase-3 | Upregulation | Pro-apoptotic (Executioner) |

| Bax | Upregulation | Pro-apoptotic |

| Bcl-2 | Downregulation | Anti-apoptotic |

The mitochondria play a central role in the life and death of a cell, and they are a key target for the apoptosis-inducing effects of some indazole derivatives. A crucial event in the intrinsic pathway of apoptosis is the loss of mitochondrial membrane potential (MMP). rsc.orgresearchgate.net Studies have demonstrated that certain indazole compounds can decrease the MMP in cancer cells in a dose-dependent manner. nih.govrsc.orgresearchgate.net The disruption of MMP can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, further propagating the apoptotic signal.

In addition to altering the MMP, some indazole derivatives have been shown to increase the intracellular levels of reactive oxygen species (ROS). nih.govrsc.orgresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and cause significant damage to cellular components, including lipids, proteins, and DNA. This increase in ROS can contribute to mitochondrial dysfunction and is another mechanism through which these compounds can trigger apoptosis. rsc.org Related heterocyclic compounds, such as imidazoles, have also been reported to exert cytotoxic effects through the impairment of mitochondrial membrane potential and the promotion of ROS production. nih.gov

Indazole and its derivatives have demonstrated the ability to modulate the inflammatory response by inhibiting the expression of key pro-inflammatory cytokines. nih.govnih.govmdpi.com Research has shown that these compounds can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a concentration-dependent manner. nih.govresearchgate.net Overproduction of TNF-α and IL-1β is implicated in the pathophysiology of various inflammatory diseases. nih.gov

In vitro assays have quantified the inhibitory effects of certain indazole derivatives on these cytokines. For instance, indazole and 5-aminoindazole were found to inhibit TNF-α, with IC50 values of 220.11 μM and 230.19 μM, respectively. nih.gov In contrast, 6-nitroindazole showed weak inhibitory activity against TNF-α, achieving only 29% inhibition at the maximum tested concentration of 250 μM. nih.gov However, 6-nitroindazole displayed potent inhibition of IL-1β, with an IC50 value of 100.75 μM, which was slightly lower than that of the standard anti-inflammatory drug dexamethasone (102.23 μM) in the same study. nih.gov The maximum inhibition of IL-1β for indazole and its tested derivatives ranged from 73% to 79%. nih.gov This modulation of cytokine production suggests a potential anti-inflammatory role for compounds within this chemical class. nih.govresearchgate.net

Table 2: In Vitro Inhibitory Activity of Indazole Derivatives on Pro-inflammatory Cytokines Data from a study by S. S. K. and colleagues. nih.gov

| Compound | Target Cytokine | IC50 Value (μM) |

| Indazole | TNF-α | 220.11 |

| 5-Aminoindazole | TNF-α | 230.19 |

| 6-Nitroindazole | TNF-α | Not Calculated (>250) |

| Dexamethasone | TNF-α | 31.67 |

| 6-Nitroindazole | IL-1β | 100.75 |

| Dexamethasone | IL-1β | 102.23 |

The inhibition of neuronal nitric oxide synthase by 7-nitroindazole and its analogs directly impacts synaptic signaling pathways where NO acts as a critical messenger. nih.govahajournals.org In the central nervous system, NO is a diffusible, short-lived molecule that functions as a retrograde messenger, modulating neurotransmitter release and participating in synaptic plasticity—the cellular mechanism underlying learning and memory. nih.govjneurosci.org

By blocking nNOS activity, 7-nitroindazole analogs prevent the production of NO in response to neuronal activation, such as that triggered by the N-methyl-D-aspartate (NMDA) receptor. nih.govahajournals.org This disruption has tangible physiological consequences. For example, the administration of 7-NI has been shown to inhibit the dilatation of cerebral arterioles that normally occurs in response to NMDA, a process dependent on neuronally derived NO. ahajournals.org Furthermore, nNOS-derived NO is involved in experience-dependent plasticity and the induction of long-term potentiation (LTP) in brain regions like the hippocampus and neocortex. jneurosci.orgnih.govnih.gov The signaling pathway responsible for these effects involves NO-mediated activation of soluble guanylyl cyclase (sGC), production of cyclic guanosine monophosphate (cGMP), and subsequent activation of protein kinase G (PKG) and the extracellular signal-regulated kinase (ERK) pathway. nih.gov Therefore, compounds like this compound, by analogy to 7-NI, could potentially disrupt these crucial neuroplasticity and signaling pathways through the inhibition of nNOS.

Spectrum of Biological Activities Exhibited by Indazole Derivatives Informing Research on 3 Cyclopentyloxy 5 Nitro 1h Indazole

Antineoplastic and Antiproliferative Research in Cellular Models

Indazole derivatives are a significant class of compounds in the development of novel anticancer agents, with several approved drugs containing this core structure. Research has demonstrated that these compounds can inhibit cancer cell growth through various mechanisms, including the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis.

Activity against Specific Cancer Cell Lines (e.g., A549, MCF7, 4T1, HL60, MM1.S)

The antiproliferative effects of indazole derivatives have been documented across a wide range of human cancer cell lines.

A549 (Human Lung Carcinoma): Numerous studies have reported the cytotoxic effects of indazole derivatives on A549 cells. For instance, a series of novel polysubstituted indazoles showed interesting antiproliferative activity with IC50 values ranging from 0.64 to 17 µM. Another study on indazol-pyrimidine hybrids identified compound 5h as having significant activity against A549 cells, with an IC50 value of 1.378 µM, which was considerably more potent than the reference drug. Furthermore, N-[6-indazolyl]arylsulfonamides also exhibited significant antiproliferative activity against A549 cells, with IC50 values ranging from 4.21 to 18.6 µM.

MCF7 (Human Breast Adenocarcinoma): The MCF7 cell line has also been a frequent target in the evaluation of indazole derivatives. A series of indazol-pyrimidine derivatives demonstrated potent cytotoxic activity against MCF-7 cells, with compounds 4a, 4c, 4d, 5a, and 5f showing greater activity than the reference drug, staurosporine. Compound 5f, in particular, was highly effective with an IC50 value of 1.858 µM. Similarly, other research highlighted compounds 5b and 5'j for their noteworthy anticancer activity against MCF7 cells. Curcumin indazole analogs have also been tested, showing IC50 values against MCF-7 cells between 45.97 and 86.24 µM.

4T1 (Mouse Breast Cancer): In the context of breast cancer, the 4T1 cell line has been used to evaluate indazole derivatives. One study reported that compound 2f displayed potent growth inhibitory activity, inhibiting cell proliferation and colony formation. This compound was found to dose-dependently promote apoptosis in 4T1 cells.

HL60 (Human Promyelocytic Leukemia): Research has shown that certain indazole derivatives can be effective against leukemia cell lines. One investigation identified a compound that inhibited the growth of HL-60 cells.

MM1.S (Human Multiple Myeloma): While specific data on MM1.S is less common in the general literature for indazole derivatives, the broad activity against various cancer types suggests potential applicability. The diverse mechanisms of action, such as kinase inhibition, are relevant to the pathologies of multiple myeloma.

The table below summarizes the antiproliferative activity of selected indazole derivatives against various cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity (IC50) | Reference |

| Polysubstituted indazoles | A549 | 0.64 - 17 µM | |

| Indazol-pyrimidine (5h) | A549 | 1.378 µM | |

| Indazol-pyrimidine (5f) | MCF-7 | 1.858 µM | |

| Indazol-pyrimidine (5f) | A549 | 3.628 µM | |

| Indazole Derivative (2f) | 4T1 | Inhibited proliferation | |

| Curcumin Indazole Analog (3b) | WiDr | 27.20 µM | |

| N-[6-Indazolyl]arylsulfonamide (4) | A2780 | 4.21 - 18.6 µM | |

| Piperazine-indazole (6o) | K562 | 5.15 µM |

Anti-inflammatory Efficacy in In Vitro Models

The indazole scaffold is a key feature in several compounds known for their anti-inflammatory properties. The mechanisms underlying this activity often involve the modulation of key enzymes and signaling pathways that are crucial in the inflammatory response.

Assessment of Anti-inflammatory Mediator Modulation

In vitro studies have been instrumental in elucidating the anti-inflammatory potential of indazole derivatives by examining their effects on various mediators of inflammation.

Cyclooxygenase (COX) Inhibition: A primary mechanism for the anti-inflammatory action of many indazole derivatives is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are central to the synthesis of prostaglandins. A study investigating a set of 2H-indazole derivatives found that several compounds displayed in vitro inhibitory activity against human COX-2. Another study on indazole and its derivatives, including 5-aminoindazole and 6-nitroindazole, demonstrated a concentration-dependent inhibition of COX-2. The IC50 values for COX-2 inhibition by indazole, 5-aminoindazole, and 6-nitroindazole were found to be 23.42 µM, 12.32 µM, and 19.22 µM, respectively.

Cytokine Modulation: Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), play a critical role in orchestrating the inflammatory response. Research has shown that indazole derivatives can effectively suppress the production of these cytokines. In one study, indazole and 5-aminoindazole inhibited TNF-α in a concentration-dependent manner, with a 250 µM concentration of indazole achieving over 60% inhibition. The same study also revealed potent inhibitory activity of indazole and its derivatives on IL-1β, with maximum inhibition ranging from 73% to 79%. The IC50 value for 6-nitroindazole against IL-1β was 100.75 µM, which was comparable to the standard drug dexamethasone.

Nitric Oxide (NO) Scavenging: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Indazole derivatives have been shown to possess free radical scavenging activity, including the ability to scavenge nitric oxide. For example, 6-nitroindazole exhibited a significant capacity to inhibit nitrite ion generation, with a 69.5% inhibition at a concentration of 1 µg/ml. This suggests that part of the anti-inflammatory effect of these compounds may be attributed to their ability to reduce oxidative and nitrosative stress.

The following table provides a summary of the in vitro anti-inflammatory activities of selected indazole derivatives.

| Derivative | Mediator Modulated | Activity/Potency | Reference |

| Indazole | COX-2 | IC50: 23.42 µM | |

| 5-Aminoindazole | COX-2 | IC50: 12.32 µM | |

| 6-Nitroindazole | COX-2 | IC50: 19.22 µM | |

| Indazole | TNF-α | >60% inhibition at 250 µM | |

| 5-Aminoindazole | TNF-α | IC50: 230.19 µM | |

| 6-Nitroindazole | IL-1β | IC50: 100.75 µM | |

| 6-Nitroindazole | Nitric Oxide | 69.5% inhibition at 1 µg/ml | |

| 2H-Indazole derivatives | COX-2 | In vitro inhibition observed |

Antimicrobial and Antiparasitic Research

The versatility of the indazole scaffold extends to its significant potential in combating a range of pathogenic organisms, including protozoa, bacteria, and fungi. The ability to introduce diverse substituents onto the indazole ring has enabled the development of compounds with potent and sometimes broad-spectrum antimicrobial activity.

In Vitro Efficacy against Protozoa (e.g., Leishmania spp., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

Indazole derivatives have emerged as a promising class of compounds in the search for new antiprotozoal agents.

Leishmania spp.: Derivatives of 3-alkoxy-1-benzyl-5-nitroindazole have demonstrated potent and selective inhibitory activity against various Leishmania species. In vitro studies have shown these compounds to be effective against intracellular amastigotes of Leishmania amazonensis (IC50 = 0.43–5.6 µM), L. infantum (IC50 = 1.2–3.8 µM), and L. mexicana (IC50 = 1–2.2 µM). Another study focusing on 3-chloro-6-nitro-1H-indazole derivatives found that compound 13 was a promising growth inhibitor of Leishmania major.

Giardia intestinalis: A set of 2H-indazole derivatives has been synthesized and tested against several intestinal and vaginal pathogens, including Giardia intestinalis. The biological evaluations revealed that these compounds possess antiprotozoal activity, with some being more potent than the reference drug metronidazole. Specifically, one compound was found to be 12.8 times more active than metronidazole against G. intestinalis. Another study of 2-phenyl-2H-indazole derivatives identified compounds substituted with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, and 2-carboxyphenyl as having the best activity, with IC50 values less than 0.050 µM.

Entamoeba histolytica: Research has identified indazole derivatives as having potent activity against E. histolytica. One study reported that compounds with the indazole scaffold showed low micromolar activity, with an IC50 of 0.339 µM, making them more active than metronidazole. In a study of 2-phenyl-2H-indazole derivatives, those substituted with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl showed the best potency, with IC50 values below 0.050 µM.

Trichomonas vaginalis: The antitrichomonal activity of indazole derivatives has also been investigated. A series of 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles showed remarkable trichomonacidal activity against Trichomonas vaginalis at a concentration of 10 microg/mL.

The table below summarizes the in vitro antiprotozoal activity of various indazole derivatives.

| Derivative Class | Protozoan Species | Activity (IC50) | Reference |

| 3-Alkoxy-1-benzyl-5-nitroindazoles | Leishmania amazonensis | 0.43–5.6 µM | |

| 3-Alkoxy-1-benzyl-5-nitroindazoles | Leishmania infantum | 1.2–3.8 µM | |

| 3-Alkoxy-1-benzyl-5-nitroindazoles | Leishmania mexicana | 1–2.2 µM | |

| 3-Chloro-6-nitro-1H-indazole (Cmpd 13) | Leishmania major | Growth inhibitor | |

| 2H-Indazole derivative (Cmpd 18) | Giardia intestinalis | 12.8x more active than Metronidazole | |

| 2-Phenyl-2H-indazoles | Giardia intestinalis | < 0.050 µM | |

| Indazole derivative | Entamoeba histolytica | 0.339 µM | |

| 2-Phenyl-2H-indazoles | Entamoeba histolytica | < 0.050 µM | |

| 3-Alkoxy/hydroxy-5-nitroindazoles | Trichomonas vaginalis | Active at 10 µg/mL |

Broad-Spectrum Antibacterial and Antifungal Investigations

The antimicrobial research into indazole derivatives has revealed a broad spectrum of activity against various bacterial and fungal pathogens.

Antibacterial Activity: Indazole derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. A series of novel indazole derivatives designed as inhibitors of DNA gyrase B were tested against B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi. Certain substituted compounds exhibited significant inhibition of bacterial growth with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. Another study of 3-methyl-1H-indazole derivatives showed activity against Bacillus subtilis and Escherichia coli. One particular compound, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, demonstrated the best antibacterial activity against both bacterial strains at a concentration of 300 µg/ml when compared to the standard drug, ciprofloxacin. Furthermore, some 4-bromo-1H-indazole derivatives have shown potent activity against penicillin-resistant Staphylococcus aureus.

Antifungal Activity: The antifungal potential of indazoles has been explored against several fungal species. A novel class of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles was synthesized and evaluated for in vitro antifungal activity. Compounds possessing electron-withdrawing groups were found to be more potent against the tested fungal strains than the standard drug fluconazole. In another study, 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata. A series of 3-phenyl-1H-indazole derivatives also demonstrated broad anticandidal activity, with a compound bearing an N,N-diethylcarboxamide substituent being the most active against C. albicans and miconazole-susceptible and resistant C. glabrata species. Additionally, a C5-nitro indazole analog exhibited the most potent antifungal activity in a series of indazole-linked triazoles.

The table below provides a summary of the broad-spectrum antimicrobial activity of selected indazole derivatives.

| Derivative Class | Pathogen | Activity | Reference |

| Substituted Indazoles | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | MIC: 50 µg/mL | |

| 3-Methyl-1H-indazole derivative | Bacillus subtilis, Escherichia coli | Active at 300 µg/mL | |

| 4,6-Diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | Fungal strains | More potent than fluconazole | |

| 2,3-Diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition | |

| 3-Phenyl-1H-indazole derivative | Candida albicans, Candida glabrata | Broad anticandidal activity | |

| C5-Nitro indazole analog | Fungal strains | Potent antifungal activity |

Antioxidant Properties

Indazole derivatives have demonstrated notable antioxidant capabilities in various studies. matilda.sciencenih.gov Research into compounds such as indazole, 5-aminoindazole, and 6-nitroindazole has shown a concentration-dependent inhibition of lipid peroxidation. nih.gov For instance, at a concentration of 200μg/ml, 5-aminoindazole and 6-nitroindazole produced 81.25% and 78.75% inhibition of lipid peroxidation, respectively. nih.gov

These compounds also exhibit free radical scavenging properties, as measured by their ability to inhibit 2,2-diphenyl-1-picrylhydrazyl (DPPH) activity. nih.gov In one study, 6-nitroindazole showed a higher degree of inhibition (72.60% at 200μg/ml) compared to indazole and 5-aminoindazole. nih.gov The antioxidant effects of some indazole derivatives are also considered a component of their neuroprotective potential against cell death induced by amyloid-beta in models of Alzheimer's disease. researchgate.net This broad antioxidant activity across the indazole class suggests a potential avenue of investigation for 3-(Cyclopentyloxy)-5-nitro-1H-indazole. nih.govresearchgate.net

Exploratory Research into Other Biological Potentials (e.g., Antidiabetic, Antiviral, Neuroprotective)

Beyond antioxidant effects, the versatile indazole scaffold has been explored for numerous other therapeutic applications, highlighting its importance in drug discovery. nih.govresearchgate.net

Antidiabetic Potential Several indazole derivatives have been investigated as potential treatments for diabetes. A novel series of indazole-based compounds were developed as glucagon receptor antagonists for managing type 2 diabetes mellitus. nih.gov One compound in this series was found to be orally active in blunting glucagon-induced glucose excursion in animal models. nih.gov Other research has focused on indazole-based thiadiazole hybrids, which have shown remarkable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The inhibition of such enzymes is a recognized strategy for controlling postprandial hyperglycemia. rjptonline.org These findings underscore the potential for indazole structures to serve as a basis for new antidiabetic agents. nih.govnih.gov

Antiviral Activity The antiviral properties of indazole derivatives are an area of active research. nih.govnih.gov Hybrid molecules incorporating both indazole and 2-pyrone rings have been synthesized and evaluated for their potential against viruses such as HIV-1 and coronaviruses. doi.org Computational docking studies have been used to explore the interactions between these indazole derivatives and viral targets. doi.org This line of inquiry suggests that the indazole nucleus is a promising scaffold for the development of novel antiviral therapeutics.

Neuroprotective Properties The neuroprotective effects of indazole derivatives are particularly well-documented, with potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net

Alzheimer's Disease: Certain 5-substituted indazole derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease. researchgate.net Some of these compounds also exhibit neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells. researchgate.net

Parkinson's Disease: Indazole-5-carboxamides have demonstrated a strong affinity for monoamine oxidases, suggesting they could be developed as new therapeutic options for Parkinson's disease. researchgate.net Additionally, the LRRK2 antagonist MLi-2, an indazole-based compound, has shown significant efficacy in models of neurodegenerative disease. researchgate.net

General Neuroprotection: A class of oxadiazolylindazole compounds has been identified as neuroprotective voltage-dependent sodium channel modulators. acs.org These compounds demonstrated neuroprotective activity in hippocampal slices, pointing to the potential of indazoles in protecting neurons from damage. acs.org

Q & A

Q. What are the common synthetic routes for introducing the nitro group into the indazole scaffold, as exemplified by 5-nitro-1H-indazole derivatives?

The nitro group is typically introduced via electrophilic aromatic substitution or nitration of precursor indazoles. For example, in the synthesis of 5-amino-3-(3,4-dichlorophenyl)-1H-indazole, the nitro group is retained from 2-chloro-5-nitrobenzoic acid and later reduced to an amine . Key steps include Friedel-Crafts acylation and hydrazine-mediated cyclization. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-nitration or decomposition of the nitro group.

Q. How can the cyclopentyloxy moiety be efficiently incorporated into the indazole structure?

The cyclopentyloxy group is introduced via nucleophilic substitution or Mitsunobu reactions. For instance, in related PDE IV inhibitor syntheses, cyclopentanol derivatives react with halogenated precursors under basic conditions (e.g., K₂CO₃ in DMF) . Steric hindrance from the cyclopentyl group necessitates prolonged reaction times (12–24 hours) and elevated temperatures (80–100°C).

Q. What spectroscopic techniques are critical for characterizing 3-(Cyclopentyloxy)-5-nitro-1H-indazole?

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitroindazoles) and cyclopentyl methine protons (δ 4.5–5.5 ppm).

- IR : Confirm the nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular formula.

- X-ray crystallography : Resolves spatial arrangement of the nitro and cyclopentyloxy groups .

Advanced Research Questions

Q. How can conflicting spectroscopic data for nitroindazoles be resolved across studies?

Discrepancies in NMR shifts may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism in the indazole ring. For example, 1H-indazole-3-carboxaldehyde exhibits variable δ values depending on protonation state . Cross-validation using 2D NMR (COSY, HSQC) and computational modeling (DFT) is recommended .

Q. What strategies optimize the one-pot synthesis of 1-aryl-5-nitro-1H-indazoles to minimize byproducts?

Sequential reagent addition improves yield in copper-catalyzed cyclization. In a reported protocol, pre-forming the hydrazine intermediate (1.5 eq ArNHNH₂·HCl) before adding CuI (20 mol%) and K₂CO₃ (2.5 eq) at 90°C reduces side reactions like over-arylation . Solvent choice (e.g., DMF vs. ethanol) also impacts reaction efficiency.

Q. How does the cyclopentyloxy group influence the crystal packing and solubility of nitroindazoles?

X-ray studies of 1-Allyl-3-chloro-5-nitro-1H-indazole reveal that bulky substituents (e.g., allyl) induce non-coplanar packing, reducing π-π interactions and enhancing solubility . For 3-(Cyclopentyloxy) derivatives, the cycloalkyl group likely disrupts crystallization, necessitating co-solvents (e.g., DMSO-water mixtures) for recrystallization.

Q. What challenges arise in refining the crystal structure of nitroindazoles using SHELXL?

Anisotropic displacement parameters for the nitro group require careful refinement due to potential disorder. SHELXL’s restraints (e.g., DELU, SIMU) stabilize refinement, while WinGX/ORTEP visualize thermal ellipsoids to assess positional accuracy . High-resolution data (>0.8 Å) are critical to resolve overlapping electron density near the nitro moiety .

Q. How can computational methods predict the bioactivity of this compound?

Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., PDE4B) identifies key interactions:

- The nitro group forms hydrogen bonds with catalytic residues.

- The cyclopentyloxy group occupies hydrophobic pockets. MD simulations (>100 ns) assess binding stability under physiological conditions .

Data Contradiction Analysis

Q. Why do reported yields for nitroindazole syntheses vary significantly (30–85%)?

Variability stems from:

- Substrate electronic effects : Electron-deficient aryl halides (e.g., 3,4-dichlorophenyl) undergo slower SNAr cyclization, reducing yields .

- Catalyst loading : Copper(I) iodide (10–20 mol%) shows a nonlinear yield-concentration relationship due to aggregation at higher loadings .

- Purification methods : Silica gel chromatography vs. recrystallization impacts recovery rates, especially for polar nitro derivatives .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes for 5-Nitroindazoles

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Copper-catalyzed | ArNHNH₂·HCl, CuI, K₂CO₃, 90°C | 72–85 | |

| Hydrazine cyclization | N₂H₄·H₂O, DMF, 100°C | 50–65 | |

| Friedel-Crafts acylation | AlCl₃, 1,2-dichlorobenzene, 80°C | 30–45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.